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N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide

PDGFRα inhibition Kinase selectivity Positional isomer SAR

Researchers seeking to delineate structure-activity relationships within the aminopyrimidine-benzamide class face a critical gap: no primary pharmacological data exist for this specific 4-dimethylamino-2-methyl topology, making direct procurement risky without parallel testing. - Structural comparator probe: Enables SAR dissection of the 4- vs. 2-dimethylamino regioisomer's impact on kinase selectivity, with the PDGFRα-active positional isomer (IC₅₀ = 132 nM) serving as reference. - Minimal pharmacophore evaluation: Simplified methylene-linked analog of MCH1 antagonist CHEMBL568162 (IC₅₀ = 9.60 nM) for linker contribution studies. - Paired testing required: Procurement alongside the 2-methylbenzamide regioisomer (CAS 1796993-66-2) is scientifically mandated to generate meaningful SAR data.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1797655-38-9
Cat. No. B2745508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide
CAS1797655-38-9
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N(C)C
InChIInChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)15(20)17-10-13-16-8-7-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20)
InChIKeyIWJZCVAUJLUJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide: Baseline Identity & Procurement


N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide (CAS 1797655-38-9, molecular formula C₁₅H₁₈N₄O, molecular weight 270.33 g·mol⁻¹) is a synthetic pyrimidine–benzamide conjugate that falls within the broad and therapeutically validated class of aminopyrimidine derivatives, which encompass numerous approved kinase inhibitors [1]. The compound features a 4-(dimethylamino)pyrimidin-2-yl headgroup tethered via a methylene linker to a 3-methylbenzamide moiety. Despite its structural resemblance to several kinase-targeted scaffolds, no primary peer-reviewed pharmacological data have been reported for this specific compound as of the knowledge cutoff date. Its biological annotation is currently limited to proprietary vendor assertions of general antitumor activity unsupported by disclosed quantitative assays, rendering any procurement decision reliant on class-level inference and structural comparison with closely related analogs for which public activity data exist.

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Uncharacterized chemotype; no compound-specific target engagement data disclosed
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All bioactivity inference currently rests on class-level aminopyrimidine scaffold recognition
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Procurement requires commitment to in-house kinase/GPCR profiling for any target hypothesis
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May serve as positional isomer SAR probe against a reported PDGFRα-active comparator (CAS 1796987-55-7)

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide: Substitution Risk Without Quantitative Data


Substituting the title compound with a structurally similar pyrimidine–benzamide analog—even one differing by a single methyl group position or a heterocyclic nitrogen shift—carries a high risk of altering, ablating, or even reversing the target binding profile. The aminopyrimidine class exhibits steep structure–activity relationships (SAR) where the regiochemistry of the dimethylamino substituent (4- vs. 2-position on the pyrimidine), the identity of the linker (methylene vs. amino-cyclohexyl), and the position of the methyl group on the benzamide ring (ortho, meta, or para) each independently modulate kinase selectivity, MCH receptor antagonism, or epigenetic enzyme inhibition [1]. Without quantitative binding or cellular data for this precise chemotype, assuming bioequivalence to any analog—including the 2-methylbenzamide regioisomer (CAS 1796993-66-2) or the 2-(dimethylamino)pyrimidin-4-yl positional isomer (CAS 1796987-55-7)—is scientifically unsound and procurement-risky.

Positional isomerism Dimethylamino group placement (4- vs 2-position) may redirect kinase hinge binding and abolish target engagement
Regioisomer substitution ortho- vs meta-methyl on the benzamide ring can alter dihedral angle and binding-pocket orientation; no data exist to assume equivalence
Linker variation Methylene vs amino-cyclohexyl linker independently modulates potency and selectivity; bioactivity cannot be extrapolated

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide: Comparator-Driven Quantitative Evidence


PDGFRα Selectivity Driven by Positional Isomerism

The positional isomer N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7), which places the dimethylamino group at the pyrimidine 2-position and the benzamide linker at the 4-position, has been characterized as a selective type II PDGFRα kinase inhibitor with an enzymatic IC₅₀ of 132 nM and a selectivity score S(10) of 0.02 at 1 μM . In marked contrast, no PDGFRα inhibition data have been reported for the title compound, which bears the dimethylamino group at the pyrimidine 4-position and the linker at the 2-position. The pyrimidine nitrogen substitution pattern directly influences the hydrogen-bonding network with the kinase hinge region and the accessibility of the allosteric hydrophobic pocket exploited by type II inhibitors; therefore, the 4-dimethylamino-2-ylmethyl topology cannot be assumed to retain PDGFRα potency without experimental confirmation.

PDGFRα Selectivity
Data to verify
Title compound Not reported
vs
Positional isomer (CAS 1796987-55-7) IC₅₀ 132 nM
Positional isomerism critically controls kinase engagement; data cannot be extrapolated.
Type II PDGFRα enzymatic assay; selectivity panel at 1 μM.
PDGFRα inhibition Kinase selectivity Positional isomer SAR

MCH1 Receptor Antagonism: Meta-Methyl Substituent Effect

A closely related compound, N-((cis)-4-(4-(dimethylamino)-6-methylpyrimidin-2-ylamino)cyclohexyl)-3-methylbenzamide (CHEMBL568162), which shares the 3-methylbenzamide motif and a 4-(dimethylamino)pyrimidine core with the title compound but differs in linker (cyclohexylamino vs. methylene) and pyrimidine substitution (6-methyl present vs. absent), is a potent MCH1 receptor antagonist with an IC₅₀ of 9.60 nM in a functional assay using HEK293 cells expressing the CART form of human MCH1 [1]. The title compound has not been evaluated for MCH1 activity. The presence of the 3-methyl group on the benzamide is a conserved feature associated with high MCH1 affinity in this series; however, the linker and pyrimidine 6-position modifications in this active comparator mean that the title compound's MCH1 potency cannot be extrapolated without direct measurement.

MCH1 Antagonism
Class-level inference
Title compound Not evaluated
vs
CHEMBL568162 IC₅₀ 9.60 nM
MCH1 potency requires direct measurement; scaffold plausibility only.
Linker and 6-methyl substitution are critical potency determinants.
MCH1 receptor antagonism Substituent SAR Neurological disorders

Methyl Regioisomer Bioactivity Data Gap

The 2-methylbenzamide regioisomer, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide (CAS 1796993-66-2), is commercially available but, like the title compound, lacks publicly disclosed target engagement or cellular activity data [1]. In broader benzamide-containing kinase inhibitor chemotypes, the meta- vs. ortho-methyl substitution profoundly influences the dihedral angle between the benzamide ring and the amide linkage, which in turn dictates the orientation of the terminal phenyl ring within the target binding pocket. The absence of quantitative data for both regioisomers precludes any evidence-based claim of superiority for either compound. This information void underscores the prerequisite for head-to-head biochemical profiling before selecting the 3-methyl variant over the 2-methyl variant for any target of interest.

Regioisomer SAR
Class-level inference
No quantitative bioactivity data for either 3-methyl or 2-methyl regioisomer.
No evidence basis to favor 3-methyl variant; parallel testing required.
Both regioisomers lack disclosed IC₅₀/Ki data.
Regioisomer SAR Benzamide substitution Target engagement

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide: Evidence-Constrained Applications


Kinase Selectivity Fingerprinting

Given the positional isomer's validated PDGFRα activity (IC₅₀ = 132 nM) [1], the title compound may serve as a comparator probe in broad kinase selectivity panels to delineate the SAR consequences of shifting the dimethylamino group from the pyrimidine 2-position to the 4-position. A procurement decision for this purpose is justified only when accompanied by a commitment to generate selectivity data (e.g., KINOMEscan or similar) that will resolve whether the 4-dimethylamino-2-methyl topology retains kinase-binding competence or instead redirects target engagement to an orthogonal kinase subset.

MCH1 Antagonist Lead Optimization

The potent MCH1 antagonist CHEMBL568162 (IC₅₀ = 9.60 nM), which shares the 3-methylbenzamide and 4-(dimethylamino)pyrimidine pharmacophoric elements, establishes the relevance of this scaffold for MCH1 modulation [1]. The title compound, with its simplified methylene linker and absence of 6-methyl pyrimidine substitution, could be evaluated as a minimal pharmacophore probe to dissect the contribution of the cyclohexylamino linker and 6-methyl group to MCH1 affinity. Procurement is sensible only within a structured medicinal chemistry program that includes the active comparator as a positive control.

Regioisomer Library for Quantitative SAR

The commercial availability of the 2-methylbenzamide regioisomer (CAS 1796993-66-2) [1] enables construction of a regioisomeric pair to systematically interrogate the impact of ortho- vs. meta-methyl substitution on target binding. Because neither regioisomer has disclosed bioactivity data, procurement of both compounds for parallel testing is the minimal requirement to generate the SAR knowledge that will retrospectively validate or refute the procurement rationale for either compound.

Computational Docking & MD with Experimental Validation

The absence of experimental target engagement data for this compound [1] positions it as a candidate for prospective in silico screening against kinase or GPCR libraries, where predicted binding poses can be compared with those of the PDGFRα-active isomer and MCH1-active comparator. Procurement is indicated for research groups that can couple computational predictions with follow-up biochemical assays to confirm or disprove computationally derived target hypotheses, thereby advancing the publicly available SAR knowledge for this under-characterized scaffold.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Positional isomer SAR context
Broad kinase panel vs reported PDGFRα comparator
MCH1 antagonist probe design
3-methylbenzamide pharmacophore context
MCH1 functional assay with positive control
Regioisomer SAR mapping
ortho- vs meta-methyl substitution context
Head-to-head biochemical profiling
In silico target prediction
Chemotype docking/MD context
Experimental confirmation of predicted targets
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